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Compound of Interest

Compound Name: 1-(Furan-2-yl)propan-2-amine

Cat. No.: B1272657

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
(Furan-2-yl)propan-2-amine (Molecular Formula: C7H11:NO, Molecular Weight: 125.17 g/mol ).
[1][2] Due to the limited availability of experimentally derived spectra for this specific compound
in the public domain, this document presents a compilation of predicted data and established
spectroscopic principles for analogous compounds. This information is intended to serve as a
valuable resource for the identification, characterization, and quality control of 1-(Furan-2-
yl)propan-2-amine in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 13C NMR data for 1-(Furan-2-yl)propan-2-amine are
summarized below. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted *H NMR Spectroscopic Data for 1-(Furan-2-yl)propan-2-amine
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] Predicted
Predicted .
Proton ) ) o Coupling )
. Chemical Shift  Multiplicity Integration
Assignment Constant (J,
(3, ppm)
Hz)
Doublet of
H-5 (Furan) ~7.3 ~1.8,0.8 1H
doublets (dd)
Doublet of
H-3 (Furan) ~6.2 ~3.2,0.8 1H
doublets (dd)
Doublet of
H-4 (Furan) ~6.0 ~3.2,1.8 1H
doublets (dd)
H-2 (Methine) ~3.2-35 Multiplet (m) - 1H
H-1 (Methylene) ~2.7-2.9 Multiplet (m) - 2H
_ ~15-25 _
Amine (-NH2) Singlet (s, broad) - 2H
(broad)
Methyl (-CHs) ~1.1-13 Doublet (d) ~6.5 3H

Note: The chemical shift of the amine (-NH2) protons is highly dependent on solvent,
concentration, and temperature.[3]

Table 2: Predicted 3C NMR Spectroscopic Data for 1-(Furan-2-yl)propan-2-amine

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 (Furan) ~155 - 158

C-5 (Furan) ~141 - 143

C-3 (Furan) ~110-112

C-4 (Furan) ~105 - 107

C-2 (Propyl) ~45 - 48

C-1 (Propyl) ~35-38

C-3 (Propyl) ~22-25
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Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The
characteristic vibrational frequencies for 1-(Furan-2-yl)propan-2-amine are detailed below.

Table 3: Characteristic IR Absorption Bands for 1-(Furan-2-yl)propan-2-amine

o Predicted Absorption .
Vibrational Mode Functional Group
Range (cm™?)

N-H Stretch 3300 - 3400 (two bands) Primary Amine
C-H Stretch (Furan) 3100 - 3150 Aromatic C-H
C-H Stretch (Aliphatic) 2850 - 2960 Aliphatic C-H
N-H Bend (Scissoring) 1580 - 1650 Primary Amine
C=C Stretch (Furan Ring) 1500 - 1600 Furan

C-N Stretch 1020 - 1250 Aliphatic Amine
C-O-C Stretch (Furan Ring) 1000 - 1300 Furan

N-H Wag 665 - 910 Primary Amine

Note: Primary amines typically show two N-H stretching bands, corresponding to asymmetric
and symmetric stretching.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1-(Furan-2-yl)propan-2-amine, the molecular ion peak (M+) would be
observed at an m/z of 125.

Table 4: Predicted Mass Spectrometry Data for 1-(Furan-2-yl)propan-2-amine
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miz Proposed Fragment
125 [C7H11NO]J* (Molecular lon)
110 [M - CHs]*

81 [CsHsO]* (Furfuryl cation)
44 [C2HeN]*

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 1-(Furan-2-yl)propan-2-amine in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.[3]

e Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

e 1H NMR Acquisition: Acquire a standard one-dimensional *H NMR spectrum. Typical
parameters include a 30-90° pulse angle, a spectral width of 12-16 ppm, a relaxation delay
of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[4]

[7]

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A greater number of
scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required
compared to *H NMR.[4]

IR Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or
NaCl plates.[4]

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.[4]

e Acquisition: Record a background spectrum of the empty sample holder. Then, record the

sample spectrum over a range of 4000-400 cm~1.[4]
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Mass Spectrometry

o Sample Introduction: The sample can be introduced via direct infusion or through a gas
chromatograph (GC-MS).[1][7]

« lonization: Electron lonization (El) at 70 eV is a common method for generating fragments

and the molecular ion.[4]

e Analysis: A full-scan mass spectrum is acquired to determine the mass-to-charge ratios of

the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 1-(Furan-2-yl)propan-2-amine.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-yl-propan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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